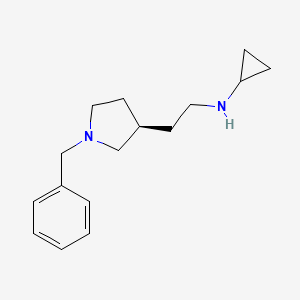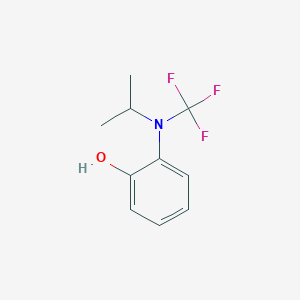![molecular formula C10H17ClO2 B13958091 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one CAS No. 77554-96-2](/img/structure/B13958091.png)
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is a chemical compound with a unique structure that includes a chloro group, an oxane ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one typically involves the reaction of 2-(propan-2-yl)oxan-4-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroethanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, methanol or ethanol as solvents, and room temperature conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one involves its reactivity with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxane ring and ethanone group may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Similar structure with a naphthalene ring instead of an oxane ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a tolyl group instead of an oxane ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a tetrahydroquinoline ring.
Uniqueness
2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one is unique due to its oxane ring, which imparts specific chemical and physical properties
Properties
CAS No. |
77554-96-2 |
|---|---|
Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
2-chloro-1-(2-propan-2-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-7(2)10-5-8(3-4-13-10)9(12)6-11/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
TVMWOCNGKQIPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


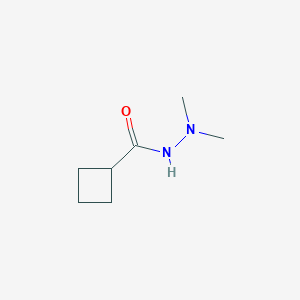
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
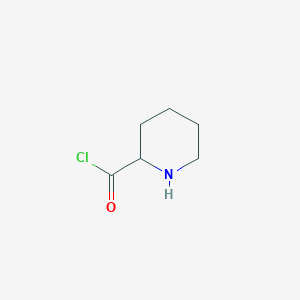
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
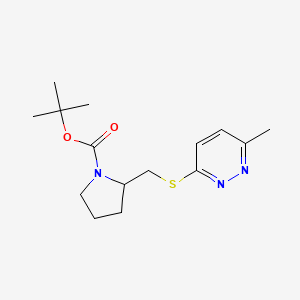

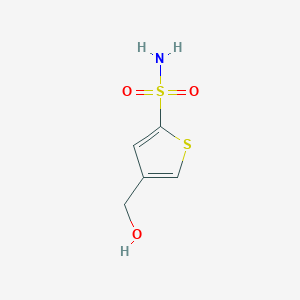
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)

